molecular formula C9H11NO B3144693 (2,3-Dihydrobenzofuran-6-yl)methanamine CAS No. 55746-20-8

(2,3-Dihydrobenzofuran-6-yl)methanamine

Cat. No. B3144693
CAS RN: 55746-20-8
M. Wt: 149.19 g/mol
InChI Key: BHMRECDFGZLILA-UHFFFAOYSA-N
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Description

“(2,3-Dihydrobenzofuran-6-yl)methanamine” is a chemical compound with the molecular formula C9H11NO . It is a derivative of benzofuran, a heterocyclic compound that contains a benzene ring fused to a furan ring .


Synthesis Analysis

The synthesis of 2,3-dihydrobenzofurans has been a topic of interest in recent years due to their numerous biological properties such as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities . Different methods have been established towards the synthesis of 2,3-dihydrobenzofurans involved via intra- and inter-molecular reactions .


Molecular Structure Analysis

The molecular structure of “(2,3-Dihydrobenzofuran-6-yl)methanamine” involves a benzofuran ring fused with a methanamine group . A detailed analysis of its structure can be found in various scientific publications .


Chemical Reactions Analysis

A light-driven protocol for the synthesis of 2,3-dihydrobenzofurans under mild conditions has been reported . The cascade process is initiated by the photochemical activity of allyl-functionalized phenolate anions, generated in situ upon deprotonation of the corresponding phenols .


Physical And Chemical Properties Analysis

“(2,3-Dihydrobenzofuran-6-yl)methanamine” has a molecular weight of 149.190 Da . More detailed physical and chemical properties can be found in various databases .

Scientific Research Applications

1. Analogue Studies in Hallucinogenic Compounds

Research has explored 2,3-dihydrobenzofuran analogues of hallucinogenic amphetamines. These compounds, including 1-(5-methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane, were evaluated for their activity in drug-discrimination paradigms in rats and for their ability to displace radioligands from rat cortical homogenate 5-HT2 receptors. These studies help understand the active conformations of certain drug groups and their receptor interactions, contributing significantly to psychopharmacology (Nichols et al., 1991).

2. Catalysis in Chemical Reactions

In the field of chemistry, certain (2,3-dihydrobenzofuran-6-yl)methanamine derivatives have been studied for their roles in catalysis. For instance, diiron(III) complexes with tridentate 3N ligands, which are functional models for methane monooxygenases, show potential in hydroxylation of alkanes. Such research is pivotal for advancing green chemistry and understanding enzymatic processes (Sankaralingam & Palaniandavar, 2014).

3. Novel Methodologies in Organic Synthesis

The compound has been involved in novel methodologies for synthesizing certain chemical structures like benzo[b]phenanthridine and 6H-dibenzo[c,h]chromen-6-one. These studies are crucial in organic chemistry for developing new synthetic routes and expanding the range of accessible chemical compounds (Pradeep et al., 2016).

4. Anticholinesterase Activities

In medicinal chemistry, derivatives of dihydrobenzofuran have been evaluated for their anticholinesterase action against human enzymes, showing potent inhibitory effects. Such compounds could have significant implications in treating conditions like Alzheimer's disease (Luo et al., 2005).

5. Anticonvulsant Agents

Some heterocyclic schiff bases of 3-aminomethyl pyridine, which include dihydrobenzofuran analogues, have shown promising results as anticonvulsant agents. This highlights the potential of these compounds in pharmaceutical applications, particularly in neurology (Pandey & Srivastava, 2011).

properties

IUPAC Name

2,3-dihydro-1-benzofuran-6-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5H,3-4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMRECDFGZLILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydrobenzofuran-6-yl)methanamine

CAS RN

55746-20-8
Record name (2,3-dihydro-1-benzofuran-6-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Takahashi, H Funami, T Iwaki, H Maruoka… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of 2-alkylamino nicotinamide analogs was prepared as orally active ghrelin receptor (ghrelinR) inverse agonists. Starting from compound 1, oral bioavailability was improved by …
Number of citations: 12 www.sciencedirect.com

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